Welcome to the BenchChem Online Store!
molecular formula C6H7ClN2 B165680 4-chlorobenzene-1,2-diamine CAS No. 95-83-0

4-chlorobenzene-1,2-diamine

Cat. No. B165680
M. Wt: 142.58 g/mol
InChI Key: BXIXXXYDDJVHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05770617

Procedure details

To 2-nitro-5-chloroaniline (304 mg, 1.76 mmol) in absolute ethanol (20 mL) was added SnCl2 (1.68g, 8.86 mmol) and refluxed overnight. The reaction mixture was then basified to pH 11 with 2N NaOH and extracted with ether to give 250 mg (quantitative yield) of product. This product was used without further purification for the synthesis of JSK IV-68.
Quantity
304 mg
Type
reactant
Reaction Step One
Name
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:5]=1[NH2:6])([O-])=O.Cl[Sn]Cl.[OH-].[Na+]>C(O)C>[Cl:11][C:8]1[CH:9]=[CH:10][C:4]([NH2:1])=[C:5]([NH2:6])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
304 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=C(C=C1)Cl
Name
Quantity
1.68 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.